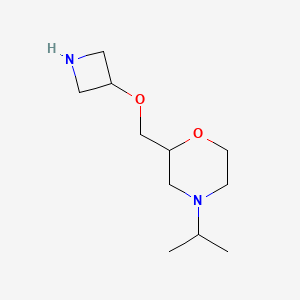
2-Hydroxy-2-(2-pyrazinyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pyrazin-2-yl)acetic acid typically involves the reaction of pyrazine-2-carboxylic acid with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrazine-2-carboxylic acid} + \text{Glyoxylic acid} \rightarrow \text{2-Hydroxy-2-(pyrazin-2-yl)acetic acid} ]
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-2-(pyrazin-2-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazine-2-carboxylic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Hydroxy-2-(pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives, depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(pyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-(pyrazin-2-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazine ring can interact with nucleic acids, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carboxylic acid: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.
2-Hydroxy-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring, which is a fused ring system with different properties.
Uniqueness
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups attached to the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-hydroxy-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3,5,9H,(H,10,11) |
Clave InChI |
WAFRJIHSDWQXKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


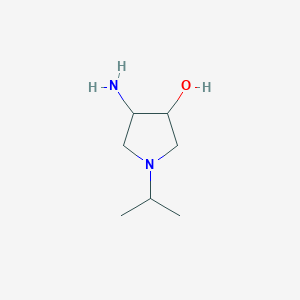
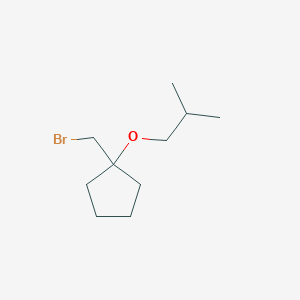
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
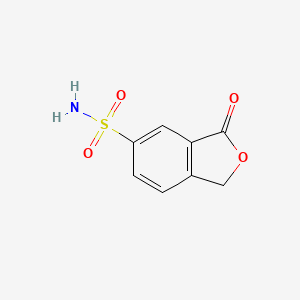
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
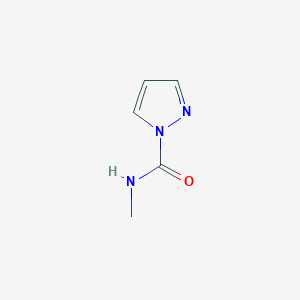
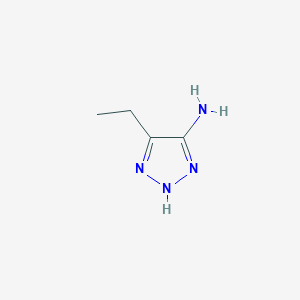
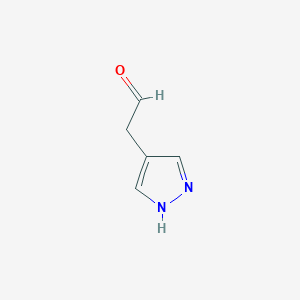
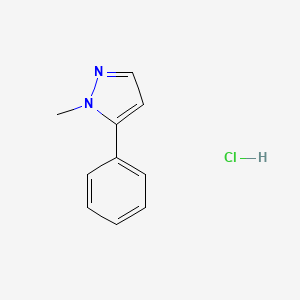
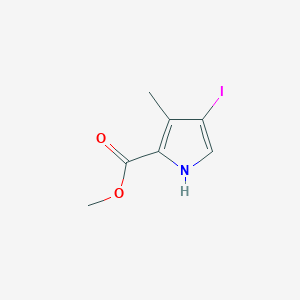
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

